

Check Availability & Pricing

## GPR35 Receptor Localization and Trafficking: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



#### Introduction

G protein-coupled receptor 35 (GPR35) is a class A orphan GPCR that has garnered significant interest as a potential therapeutic target for a range of conditions, including inflammatory bowel disease, cardiovascular diseases, and cancer.[1][2] Its expression is particularly prominent in the gastrointestinal tract and various immune cells.[3][4][5] A comprehensive understanding of the receptor's cellular localization and dynamic trafficking processes is crucial for elucidating its physiological function and for the development of effective targeted therapies. This technical guide provides an in-depth overview of GPR35 localization, its signaling pathways, agonist-induced trafficking, and the key experimental protocols used to study these phenomena.

#### **GPR35 Cellular and Tissue Localization**

GPR35 is primarily a transmembrane receptor localized at the plasma membrane.[5][6] Its expression is enriched in specific tissues and cell types, which points to its specialized roles in immunity and gut homeostasis. Humans express two main isoforms, GPR35a (short) and GPR35b (long), which differ in the length of their extracellular N-termini and may exhibit distinct functional characteristics and expression patterns.[7][8]

Table 1: GPR35 Expression Profile



| Tissue/Cell Type       | Expression Level | Reference   |
|------------------------|------------------|-------------|
| Gastrointestinal Tract |                  |             |
| Colon, Small Intestine | High             | [3][5]      |
| Stomach                | High             | [5][9]      |
| Immune System          |                  |             |
| Monocytes (CD14+)      | Expressed        | [4][10][11] |
| T-cells (CD3+)         | Expressed        | [4][10][11] |
| Neutrophils            | Expressed        | [4][10]     |
| Dendritic Cells        | High             | [4][10]     |
| Macrophages            | High             | [10]        |

## **GPR35 Signaling Pathways**

Upon activation, GPR35 initiates intracellular signaling through both G protein-dependent and independent mechanisms. The recruitment of specific signaling molecules dictates the cellular response.

#### A. G Protein-Dependent Signaling

GPR35 predominantly couples to two main families of heterotrimeric G proteins: Gai/o and Ga12/13.[1][4][11]

- Gαi/o Pathway: Activation of the Gαi/o subunit leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[1][4]
- Gα12/13 Pathway: Coupling to Gα12/13 activates RhoGEFs (Guanine Nucleotide Exchange Factors), which in turn activate the small GTPase RhoA, a key regulator of the actin cytoskeleton.[6][12]





Click to download full resolution via product page

GPR35 G-Protein Dependent Signaling Pathways.

#### B. β-Arrestin-Mediated Signaling and Internalization

Like many GPCRs, agonist-mediated activation of GPR35 leads to its phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of  $\beta$ -arrestin-2.[1][3]  $\beta$ -arrestin recruitment serves two primary functions: it desensitizes G protein signaling and acts as a scaffold for other signaling molecules, such as those in the ERK/MAPK pathway.[4][6] Furthermore,  $\beta$ -arrestin facilitates the trafficking of GPR35 into clathrin-coated pits, initiating receptor internalization into endosomes.[6][13]





Click to download full resolution via product page

GPR35  $\beta$ -Arrestin Recruitment and Internalization.



## **Agonist-Induced Trafficking and Internalization**

The internalization of GPR35 is a key regulatory mechanism that is highly dependent on the activating ligand. Synthetic agonists like zaprinast and pamoic acid are potent inducers of GPR35 internalization.[3][14] In contrast, kynurenic acid, a putative endogenous ligand, is notably weak at inducing the internalization of human GPR35, suggesting potential biased agonism where G protein signaling is activated with minimal receptor trafficking.[3][8][11]

Table 2: Quantitative Data on Agonist-Induced GPR35 Internalization

| Agonist        | Assay Method                  | Cell Line        | Potency (EC50<br>/ pEC50)                      | Reference |
|----------------|-------------------------------|------------------|------------------------------------------------|-----------|
| Zaprinast      | Cell Surface<br>Biotinylation | Flp-In T-REx 293 | pEC <sub>50</sub> = 4.85 ± 0.38                | [3]       |
| Zaprinast      | On-Cell Western               | U2OS             | EC <sub>50</sub> = 1.1 μM                      | [14]      |
| Pamoic Acid    | On-Cell Western               | U2OS             | EC <sub>50</sub> = 22 nM                       | [14]      |
| Kynurenic Acid | Cell Surface<br>Biotinylation | Flp-In T-REx 293 | No significant<br>internalization at<br>100 μΜ | [3]       |

Note: pEC<sub>50</sub> is the negative logarithm of the EC<sub>50</sub> in molar concentration. A pEC<sub>50</sub> of 4.85 corresponds to an EC<sub>50</sub> of approximately 14.1  $\mu$ M.

# Experimental Protocols for Studying GPR35 Localization and Trafficking

A variety of robust techniques are employed to investigate the subcellular location and movement of GPR35.

#### **Visualization of Subcellular Localization**

Protocol: Immunofluorescence and Confocal Microscopy This method allows for the direct visualization of the receptor's location within the cell.[15][16]

#### Foundational & Exploratory





- Cell Culture: Plate cells (e.g., HEK293, U2OS) expressing epitope-tagged GPR35 (e.g., HA-GPR35, FLAG-GPR35) onto glass coverslips.
- Agonist Treatment (Optional): Treat cells with the desired agonist for a specific time course to observe trafficking.
- Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
- Permeabilization: Wash again with PBS and permeabilize the cell membrane with 0.1%
   Triton X-100 in PBS for 10 minutes (this step is omitted for staining only surface receptors).
- Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour.
- Primary Antibody Incubation: Incubate with a primary antibody against the epitope tag (e.g., anti-HA, anti-FLAG) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
- Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature, protected from light.
- Mounting and Imaging: Wash three times with PBS. Mount the coverslip onto a microscope slide using a mounting medium containing DAPI (to stain nuclei). Image using a confocal laser scanning microscope.[16]





Click to download full resolution via product page

Workflow for GPR35 Localization via Confocal Microscopy.



## Quantification of Cell Surface Receptors and Internalization

Protocol: Cell Surface Biotinylation Assay This biochemical technique quantifies the population of receptors present on the cell surface versus the internalized pool.[3][17]

- Cell Culture: Grow cells expressing epitope-tagged GPR35 to near confluency in culture plates.
- Biotinylation: Place cells on ice, wash with ice-cold PBS. Incubate with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) for 30 minutes on ice to label surface proteins.
- Quenching: Quench unreacted biotin with a quenching buffer (e.g., Tris-buffered saline).
- Internalization: Warm cells to 37°C and add the agonist for the desired time to induce internalization. Control wells receive vehicle only.
- Biotin Removal: Return plates to ice. Treat cells with a reducing agent (e.g., glutathione solution) to strip biotin from proteins remaining at the cell surface. The internalized, biotin-labeled receptors are protected from this stripping agent.
- Cell Lysis: Wash cells and lyse them in a suitable lysis buffer containing protease inhibitors.
- Streptavidin Pulldown: Incubate the cell lysate with streptavidin-coated beads to capture all biotinylated (internalized) proteins.
- Western Blotting: Elute the captured proteins from the beads and analyze the amount of GPR35 by Western blotting using an antibody against the receptor or its epitope tag. The signal intensity corresponds to the amount of internalized receptor.





Click to download full resolution via product page

Workflow for Cell Surface Biotinylation Assay.

## **Biochemical Analysis of Subcellular Distribution**

### Foundational & Exploratory





Protocol: Subcellular Fractionation This method physically separates cellular compartments, allowing for the detection of GPR35 in different fractions via Western blot.[18]

- Cell Harvesting: Harvest cells and wash with PBS.
- Homogenization: Resuspend the cell pellet in a hypotonic fractionation buffer. Lyse the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle.
- Nuclear Fraction Isolation: Centrifuge the homogenate at low speed (e.g., 700-1000 x g) for 5-10 minutes. The resulting pellet contains the nuclei.
- Membrane/Mitochondrial Fraction Isolation: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 10-20 minutes. The pellet contains mitochondria and heavy membranes.
- Plasma Membrane and Cytosolic Fraction Isolation: Transfer the supernatant to an
  ultracentrifuge tube and spin at very high speed (e.g., 100,000 x g) for 1 hour. The resulting
  pellet is the light membrane fraction (including plasma membrane and ER), and the
  supernatant is the cytosolic fraction.
- Analysis: Resuspend each pellet in lysis buffer. Analyze equal protein amounts from each
  fraction (nuclear, heavy membrane, light membrane, cytosol) by Western blotting for GPR35
  and for organelle-specific markers (e.g., Histone H3 for nucleus, COX IV for mitochondria,
  GAPDH for cytosol) to verify fraction purity.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Frontiers | G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR35 acts a dual role and therapeutic target in inflammation PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR35 Wikipedia [en.wikipedia.org]
- 6. From Orphan to Oncogene: The Role of GPR35 in Cancer and Immune modulation PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isoforms of GPR35 have distinct extracellular N-termini that allosterically modify receptor-transducer coupling and mediate intracellular pathway bias PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPR35 protein expression summary The Human Protein Atlas [proteinatlas.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 12. Frontiers | GPR35 in Intestinal Diseases: From Risk Gene to Function [frontiersin.org]
- 13. G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of GPCR Localization and Trafficking PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy PMC [pmc.ncbi.nlm.nih.gov]
- 17. Morphological and biochemical strategies for monitoring trafficking of epitope-tagged G
  protein-coupled receptors in agonist-naive and agonist-occupied states PubMed
  [pubmed.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- To cite this document: BenchChem. [GPR35 Receptor Localization and Trafficking: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b10855115#gpr35-receptor-localization-and-trafficking]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com